![molecular formula C21H24N4O2S B2587540 N-[(5-丁基硫代-4-苯基-1,2,4-三唑-3-基)甲基]-3-甲氧基苯甲酰胺 CAS No. 391918-18-6](/img/structure/B2587540.png)

N-[(5-丁基硫代-4-苯基-1,2,4-三唑-3-基)甲基]-3-甲氧基苯甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

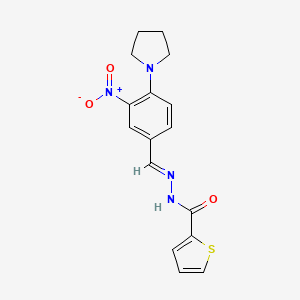

The compound “N-[(5-butylsulfanyl-4-phenyl-1,2,4-triazol-3-yl)methyl]-3-methoxybenzamide” is a complex organic molecule that contains several functional groups. It has a 1,2,4-triazole ring, which is a type of heterocyclic compound that contains two carbon atoms and three nitrogen atoms in a five-membered ring . This triazole ring is substituted with a butylsulfanyl group, a phenyl group, and a methoxybenzamide group.

Chemical Reactions Analysis

The chemical reactions that this compound can undergo would depend on its functional groups. The triazole ring, for example, can participate in various reactions such as substitutions, additions, and ring-opening reactions .科学研究应用

- F0507-2204 exhibits antifungal activity against various fungal pathogens. Researchers have investigated its potential as a novel antifungal agent, particularly in combating drug-resistant strains. Studies have explored its mode of action, efficacy, and safety profile in treating fungal infections .

- The compound has drawn attention in cancer research due to its ability to inhibit specific pathways involved in tumor growth and metastasis. Scientists have explored its impact on cancer cell viability, apoptosis, and angiogenesis. Further investigations aim to optimize its therapeutic potential in various cancer types .

- F0507-2204, specifically its methyl ester sulfonate form, has been studied as an emulsifying agent. It improves the storage stability of asphalt and asphalt-latex emulsions, which are crucial for road construction and maintenance .

- Researchers have utilized tert-butanesulfinamide (a precursor of F0507-2204) as a chiral auxiliary in asymmetric N-heterocycle synthesis. This approach allows for the enantioselective construction of complex heterocyclic structures. The compound’s versatility and efficiency have made it a gold standard in this field .

- Preliminary studies suggest that F0507-2204 may have neuroprotective properties. Investigations have focused on its potential to mitigate oxidative stress, inflammation, and neuronal damage in neurodegenerative conditions. Further research is needed to validate these findings .

- Some studies have explored the antibacterial effects of F0507-2204 against both Gram-positive and Gram-negative bacteria. Researchers investigate its mechanism of action, minimum inhibitory concentrations, and potential synergies with existing antibiotics .

Antifungal Properties

Cancer Therapy

Emulsifying Agent in Asphalt and Asphalt-Latex Emulsions

Asymmetric N-Heterocycle Synthesis

Neuroprotective Effects

Antibacterial Activity

属性

IUPAC Name |

N-[(5-butylsulfanyl-4-phenyl-1,2,4-triazol-3-yl)methyl]-3-methoxybenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24N4O2S/c1-3-4-13-28-21-24-23-19(25(21)17-10-6-5-7-11-17)15-22-20(26)16-9-8-12-18(14-16)27-2/h5-12,14H,3-4,13,15H2,1-2H3,(H,22,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLYRYPXSQOWFET-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCSC1=NN=C(N1C2=CC=CC=C2)CNC(=O)C3=CC(=CC=C3)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24N4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

396.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[(5-butylsulfanyl-4-phenyl-1,2,4-triazol-3-yl)methyl]-3-methoxybenzamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-(2-chlorobenzyl)-5-(3-chlorobenzyl)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2587457.png)

![(2-Chloropyridin-3-yl)-[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1,4-diazepan-1-yl]methanone](/img/structure/B2587461.png)

![2-((1-((5-Fluoro-2-methoxyphenyl)sulfonyl)azetidin-3-yl)oxy)-4-methoxybenzo[d]thiazole](/img/structure/B2587463.png)

![Dimethyl-[1,2,4]triazolo[3,4-b][1,3]thiazole-6-carboxylic acid](/img/structure/B2587469.png)

![4-bromophenyl 4-{[(4-chlorophenyl)sulfanyl]methyl}-1-methyl-3-phenyl-1H-pyrazol-5-yl sulfide](/img/structure/B2587472.png)

![5,6-dichloro-N-[4-(1-methylimidazole-2-carbonyl)phenyl]pyridine-3-carboxamide](/img/structure/B2587474.png)

![N-[4-(6-methoxypyridazin-3-yl)phenyl]-4-methyl-3-nitrobenzamide](/img/structure/B2587476.png)

![N-[5-amino-4-(1,3-benzothiazol-2-yl)-3-oxo-2,3-dihydro-1H-pyrrol-1-yl]thiophene-2-carboxamide](/img/structure/B2587480.png)